molecular formula C10H20ClN3 B12532905 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride

Cat. No.: B12532905
M. Wt: 217.74 g/mol
InChI Key: NYDQLEYOKSJNKS-UHFFFAOYSA-M
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Description

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is a functionalized imidazolium ionic liquid. This compound is known for its unique properties, including high thermal stability, ionic conductivity, and the ability to form stable complexes with various substrates. It has garnered significant interest in various fields such as catalysis, material science, and environmental chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole with 1-chlorobutane, followed by the introduction of the aminopropyl group. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:

    Alkylation: Imidazole is reacted with 1-chlorobutane in the presence of a base such as potassium carbonate to form 1-butylimidazole.

    Amination: The 1-butylimidazole is then reacted with 3-chloropropylamine to introduce the aminopropyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are substituted imidazolium salts.

    Complexation Reactions: Metal-imidazolium complexes.

    Cycloaddition Reactions: Cyclic carbonates.

Mechanism of Action

The mechanism by which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its effects is primarily through its ability to form stable ionic and covalent interactions with various substrates. The aminopropyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The imidazolium core provides stability and ionic conductivity, making it an effective catalyst and stabilizing agent .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)-3-methylimidazolium chloride
  • 1-(3-Aminopropyl)-3-ethylimidazolium chloride
  • 1-(3-Aminopropyl)-3-butylimidazolium iodide

Comparison: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with non-polar substrates. This makes it more effective in certain catalytic and stabilization applications compared to its shorter-chain counterparts .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-(3-butylimidazol-1-ium-1-yl)propan-1-amine;chloride

InChI

InChI=1S/C10H20N3.ClH/c1-2-3-6-12-8-9-13(10-12)7-4-5-11;/h8-10H,2-7,11H2,1H3;1H/q+1;/p-1

InChI Key

NYDQLEYOKSJNKS-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCN.[Cl-]

Origin of Product

United States

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